2'-Fluoro-3-(4-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H15FOS and a molecular weight of 274.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone are not extensively documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the fluoro and thiomethyl groups can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are still ongoing to fully elucidate its effects.
Comparison with Similar Compounds
- 2’-Fluoro-3-(4-methylphenyl)propiophenone
- 2’-Fluoro-3-(4-methoxyphenyl)propiophenone
- 2’-Fluoro-3-(4-chlorophenyl)propiophenone
Comparison: 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s reactivity and potential applications in various fields. The fluoro group also contributes to its stability and reactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEINRHQYOZIAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644388 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-51-6 |
Source
|
Record name | 1-Propanone, 1-(2-fluorophenyl)-3-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.